2-(1H-benzimidazol-2-ylthio)aniline hydrochloride
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Overview
Description
2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is a chemical compound with the molecular formula C13H12ClN3S and a molecular weight of 277.772 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a benzimidazole ring and an aniline group connected via a sulfur atom.
Preparation Methods
The synthesis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride involves several steps. One common synthetic route starts with the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield 2-(1H-benzimidazol-2-ylthio)aniline. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
2-(1H-benzimidazol-2-ylthio)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nitrating agents like nitric acid for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and aniline moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride include:
2-(1H-benzimidazol-2-ylthio)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline group.
2-(1H-benzimidazol-2-ylthio)phenol: Similar structure but with a phenol group instead of an aniline group.
2-(1H-benzimidazol-2-ylthio)acetic acid: Similar structure but with an acetic acid group instead of an aniline group.
These compounds share the benzimidazole-thio linkage but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUCHIOJLGVHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583279 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69104-73-0 |
Source
|
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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